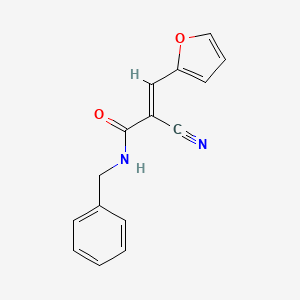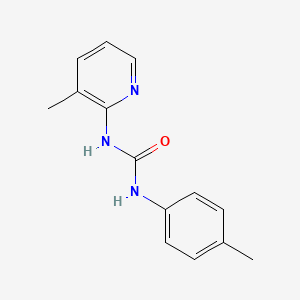
2-(4-methylphenyl)-2-oxoethyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-2-oxoethyl phenylacetate, also known as MDPV, is a psychoactive drug that belongs to the cathinone class. It is a synthetic compound that has been used illicitly as a recreational drug. MDPV is a highly potent and addictive stimulant that can cause severe adverse effects on the central nervous system. Despite its harmful effects, MDPV has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-(4-methylphenyl)-2-oxoethyl phenylacetate works by blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain, resulting in an increase in their levels. This leads to the stimulation of the central nervous system, causing feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylphenyl)-2-oxoethyl phenylacetate has been used in laboratory experiments to study its effects on the central nervous system and its potential therapeutic applications. However, its highly addictive nature and potential for abuse make it difficult to use in research involving human subjects.
Direcciones Futuras
There are several potential future directions for 2-(4-methylphenyl)-2-oxoethyl phenylacetate research, including the development of safer and more effective analogs for therapeutic use. Additionally, further studies are needed to fully understand the mechanisms of action and potential adverse effects of this compound. Research on the potential use of this compound in treating drug addiction and withdrawal symptoms also holds promise for future therapeutic applications.
Métodos De Síntesis
2-(4-methylphenyl)-2-oxoethyl phenylacetate can be synthesized through several methods, including the Leuckart reaction, reductive amination, and oxidative coupling. The most common method used for this compound synthesis is the Leuckart reaction, which involves the reaction of phenylacetone with formamide and ammonium formate.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-2-oxoethyl phenylacetate has been studied extensively for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic. It has also been investigated for its potential to treat drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13-7-9-15(10-8-13)16(18)12-20-17(19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXXCQHENKGERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)



![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)
![ethyl 2-[(2,3-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5785444.png)

![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)
![1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)
![3,3'-(1,6-hexanediyldinitrilo)bis(1-phenyl-1,2-butanedione) 2,2'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5785478.png)

